3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol
Overview
Description
This compound, also known by its IUPAC name 3-((3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl)amino)propan-1-ol, has a molecular weight of 283.33 . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N5O/c16-12-4-1-3-11(9-12)13-10-18-15-6-5-14(19-20(13)15)17-7-2-8-21/h1,3-6,9-10,21H,2,7-8,16H2,(H,17,19) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Anticancer and Antioxidant Activities
- A related compound, 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives, synthesized through reactions involving aromatic ketones and 2-aminopyrimidine, demonstrated potential in anticancer and antioxidant activities. These compounds, including a 3-amine derivative, were characterized for their properties and tested for cytotoxic activity against breast cancer using MTT assay (Rehan, Al Lami, & Alanee, 2021).
Use in Fluorescent Probes
- Imidazo[1,2-a]pyridine derivatives, closely related to the compound of interest, have been employed as fluorescent probes. In one study, these derivatives were used to develop an efficient fluorescent probe for mercury ion detection both in acetonitrile and buffered aqueous solution (Shao et al., 2011).
Potential Antiulcer Agents
- Another study involved synthesizing new imidazo[1,2-a]pyridines with substitutions at the 3-position, aimed at developing potential antiulcer agents with antisecretory and cytoprotective properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Anticancer Agent Development
- Imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridines have been synthesized for their potential as anticancer agents. For instance, 1,2-dihydropyrido[3,4-b]pyrazines were developed as mitotic inhibitors with significant antitumor activity (Temple, Rose, Comber, & Rener, 1987).
Binding to Amyloid Plaques
- A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for binding to amyloid plaques, indicating potential applications in developing positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
3-[[3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c16-12-4-1-3-11(9-12)13-10-18-15-6-5-14(19-20(13)15)17-7-2-8-21/h1,3-6,9-10,21H,2,7-8,16H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPUVBIAKROPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=C3N2N=C(C=C3)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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